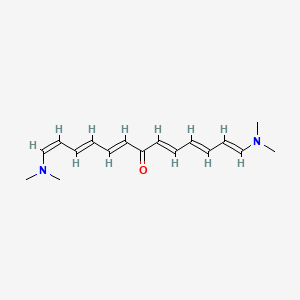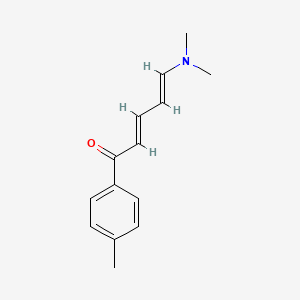
N,N-dimethyl-3-(2-thienyl)-3-thietanamine 1,1-dioxide hydrochloride
Vue d'ensemble
Description
N,N-dimethyl-3-(2-thienyl)-3-thietanamine 1,1-dioxide hydrochloride, also known as TMA-2, is a psychoactive drug that belongs to the family of phenethylamines. It is a derivative of the more well-known psychedelic drug, mescaline. TMA-2 is known for its hallucinogenic properties and has been the subject of scientific research for its potential therapeutic applications.
Mécanisme D'action
N,N-dimethyl-3-(2-thienyl)-3-thietanamine 1,1-dioxide hydrochloride acts as a partial agonist at the 5-HT2A receptor, which is responsible for the psychedelic effects of many hallucinogenic drugs. It also has affinity for other serotonin receptors, such as 5-HT1A and 5-HT2C. N,N-dimethyl-3-(2-thienyl)-3-thietanamine 1,1-dioxide hydrochloride has been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
N,N-dimethyl-3-(2-thienyl)-3-thietanamine 1,1-dioxide hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause dilation of the pupils. It also has been found to increase the release of cortisol, a hormone associated with stress. N,N-dimethyl-3-(2-thienyl)-3-thietanamine 1,1-dioxide hydrochloride has been found to have a long duration of action, with effects lasting up to 12 hours.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-3-(2-thienyl)-3-thietanamine 1,1-dioxide hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has been used in studies investigating the mechanism of action of hallucinogenic drugs and their potential therapeutic applications. However, N,N-dimethyl-3-(2-thienyl)-3-thietanamine 1,1-dioxide hydrochloride also has several limitations. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It also has potential health risks associated with its use, including cardiovascular effects and psychological distress.
Orientations Futures
There are several potential future directions for research on N,N-dimethyl-3-(2-thienyl)-3-thietanamine 1,1-dioxide hydrochloride. One area of interest is its potential therapeutic applications. Studies have suggested that N,N-dimethyl-3-(2-thienyl)-3-thietanamine 1,1-dioxide hydrochloride may have anti-inflammatory and neuroprotective effects, which could make it useful in the treatment of certain neurological disorders. Another area of interest is the development of new analogs of N,N-dimethyl-3-(2-thienyl)-3-thietanamine 1,1-dioxide hydrochloride that may have improved therapeutic properties or reduced side effects. Finally, further research is needed to better understand the mechanism of action of N,N-dimethyl-3-(2-thienyl)-3-thietanamine 1,1-dioxide hydrochloride and its effects on the brain and body.
Applications De Recherche Scientifique
N,N-dimethyl-3-(2-thienyl)-3-thietanamine 1,1-dioxide hydrochloride has been the subject of scientific research for its potential therapeutic applications. Studies have shown that it has a similar mechanism of action to other hallucinogenic drugs, such as LSD and psilocybin. N,N-dimethyl-3-(2-thienyl)-3-thietanamine 1,1-dioxide hydrochloride has been found to activate serotonin receptors in the brain, leading to altered states of consciousness and changes in perception.
Propriétés
IUPAC Name |
N,N-dimethyl-1,1-dioxo-3-thiophen-2-ylthietan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2.ClH/c1-10(2)9(6-14(11,12)7-9)8-4-3-5-13-8;/h3-5H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOWVTCBJMMUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CS(=O)(=O)C1)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1,1-dioxo-3-thiophen-2-ylthietan-3-amine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B3827040.png)

![4-[2-(1,2-dihydro-1-acenaphthylenylsulfonyl)ethyl]pyridine](/img/structure/B3827062.png)


![6-[3-(dimethylamino)-2-propen-1-ylidene]-3-[2-(dimethylamino)vinyl]-2-cyclohexen-1-one](/img/structure/B3827068.png)

![1,1'-(2-hydroxy-5-methyl-1,3-phenylene)bis[5-(dimethylamino)-4-methyl-2,4-pentadien-1-one]](/img/structure/B3827077.png)
![N,N-dimethyl-3-(3-methyl-9H-indeno[2,1-c]pyridin-9-ylidene)-1-propen-1-amine](/img/structure/B3827079.png)



![(3S*,4S*)-4-methoxy-1-(2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)pyrrolidin-3-ol](/img/structure/B3827136.png)
![2-{1-(3,4-difluorobenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3827141.png)